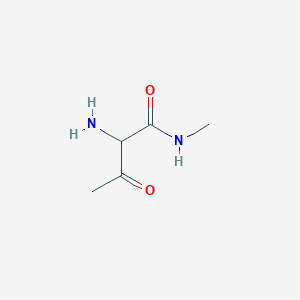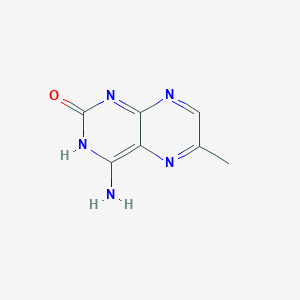
3-Methoxybutyl 2-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybutyl 2-bromopropanoate is an organic compound with the molecular formula C8H15BrO3 and a molecular weight of 239.11 g/mol . It is a brominated ester, which is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxybutyl 2-bromopropanoate typically involves the esterification of 3-bromopropionic acid with 3-methoxybutanol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the use of acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to form the desired bromopropionate ester . This method is efficient and minimizes the production of byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxybutyl 2-bromopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as iodine, fluorine, nitryl, azido groups, sulfhydryl, cyano-groups, hydroxyl groups, alkoxy groups, and sulfonic groups.
Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophilic agents. These reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as dibenzoyl peroxide or t-butyl perbenzoate are used in the presence of phosphine-borane complexes.
Major Products Formed
Substitution Reactions: The major products include various substituted esters depending on the nucleophile used.
Reduction Reactions: The major products are the corresponding alcohols or alkanes.
Applications De Recherche Scientifique
3-Methoxybutyl 2-bromopropanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methoxybutyl 2-bromopropanoate involves its reactivity as a brominated ester. The bromine atom can be easily substituted by various nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl bromoacetate
- Ethyl 2-bromopropanoate
- tert-Butyl 2-bromopropanoate
Comparison
3-Methoxybutyl 2-bromopropanoate is unique due to its methoxybutyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Numéro CAS |
5434-48-0 |
|---|---|
Formule moléculaire |
C8H15BrO3 |
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
3-methoxybutyl 2-bromopropanoate |
InChI |
InChI=1S/C8H15BrO3/c1-6(11-3)4-5-12-8(10)7(2)9/h6-7H,4-5H2,1-3H3 |
Clé InChI |
HGPKPMHJDZJVIY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)C(C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)

![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
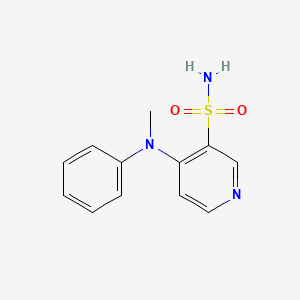

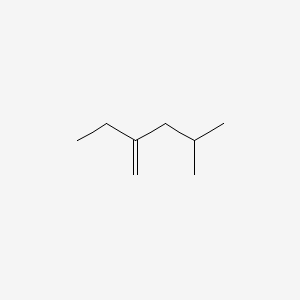
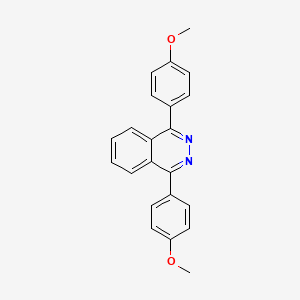
![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal](/img/structure/B13799462.png)

